Technical Guide: Synthesis of 4-Nitrobenzo[d]thiazole-2-thiol
Technical Guide: Synthesis of 4-Nitrobenzo[d]thiazole-2-thiol
Executive Summary & Strategic Rationale
Target Molecule: 4-Nitrobenzo[d]thiazole-2-thiol (CAS: 32445-58-0) Synonyms: 4-Nitro-2-mercaptobenzothiazole; 4-Nitro-1,3-benzothiazole-2(3H)-thione.
The synthesis of 4-nitrobenzo[d]thiazole-2-thiol presents a specific regiochemical challenge compared to its more common 5-nitro and 6-nitro isomers. While the 6-nitro derivative is readily accessible from the commodity chemical p-nitroaniline, the 4-nitro isomer requires a starting material that places the nitro group ortho to the bridgehead nitrogen but on the sterically crowded side of the heterocycle (position 4).
This guide delineates a high-fidelity synthesis pathway starting from 2,6-dichloronitrobenzene . This route is selected for its regiochemical certainty—eliminating the need for difficult isomer separations associated with direct nitration of benzothiazole—and its scalability. We will utilize a DBU-promoted tandem cyclization protocol, which offers superior yields and milder conditions compared to the traditional high-temperature xanthate fusion methods.
Core Applications
-
Medicinal Chemistry: A privileged scaffold for designing Hsp90 inhibitors and antimicrobial agents where the 4-nitro group induces specific electronic perturbations affecting the acidity of the N-H/S-H tautomer.
-
Materials Science: Used as a corrosion inhibitor and a precursor for vulcanization accelerators, specifically where steric bulk at the 4-position modulates reactivity.
Retrosynthetic Analysis & Pathway Logic
To guarantee the position of the nitro group at C4, we must establish the carbon skeleton prior to ring closure.
-
The Target: 4-Nitrobenzo[d]thiazole-2-thiol.[1]
-
Disconnection: S-C(2) and N-C(2) bonds.
-
Precursor: 2-Chloro-6-nitroaniline .[2][3][4][5]
-
Rationale: In the benzothiazole numbering system, the nitrogen is position 3 and the sulfur is position 1. The bridgehead carbons are 3a and 7a. The carbon adjacent to the nitrogen bridgehead (3a) is position 4 . Therefore, the aniline precursor must have a nitro group ortho to the amine (to end up at C4) and a leaving group (chlorine) at the other ortho position (to allow sulfur attack and ring closure).
-
-
Starting Material: 2,6-Dichloronitrobenzene .
-
Rationale: Highly accessible;
with ammonia selectively yields 2-chloro-6-nitroaniline.
-
Pathway Visualization
Figure 1: Strategic synthesis pathway ensuring 4-nitro regioselectivity.
Detailed Experimental Protocols
Step 1: Preparation of 2-Chloro-6-nitroaniline
Objective: Selective mono-amination of 2,6-dichloronitrobenzene.
-
Principle: Nucleophilic Aromatic Substitution (
). The nitro group activates the ortho positions. The first substitution deactivates the ring slightly towards a second substitution, allowing isolation of the mono-amine.
Reagents:
-
2,6-Dichloronitrobenzene (1.0 eq)
-
Ammonium Hydroxide (28-30%
, excess) -
Ethanol (Solvent)[6]
Protocol:
-
Charge: In a high-pressure steel autoclave or a heavy-walled sealed glass tube, dissolve 2,6-dichloronitrobenzene (19.2 g, 100 mmol) in Ethanol (100 mL).
-
Addition: Add Ammonium Hydroxide (150 mL).
-
Reaction: Seal the vessel and heat to 130°C for 12–16 hours. Internal pressure will rise; ensure equipment is rated for >10 bar.
-
Workup: Cool to room temperature. Vent the vessel carefully to release excess ammonia.
-
Isolation: Pour the reaction mixture into ice-cold water (500 mL). The product, 2-chloro-6-nitroaniline, will precipitate as a yellow solid.
-
Purification: Filter the solid. Wash with water until neutral pH. Recrystallize from ethanol/water if necessary.
-
Yield Expectation: 85–92%.
-
Validation: Melting point ~74–76°C.
Step 2: Cyclization to 4-Nitrobenzo[d]thiazole-2-thiol (DBU Method)
Objective: Formation of the thiazole ring via carbon disulfide insertion.
-
Principle: A tandem reaction where the aniline amine attacks
to form a dithiocarbamate intermediate, followed by an intramolecular displacement of the ortho-chlorine by the sulfur anion. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a soluble base and nucleophilic catalyst.
Reagents:
-
2-Chloro-6-nitroaniline (1.73 g, 10 mmol)
-
Carbon Disulfide (
) (2.28 g, 30 mmol) [Caution: Neurotoxin/Flammable] -
DBU (3.04 g, 20 mmol)
-
Toluene (anhydrous, 20 mL)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[7] -
Dissolution: Add 2-chloro-6-nitroaniline and anhydrous Toluene. Stir to dissolve.
-
Reagent Addition: Add DBU via syringe. Then, slowly add Carbon Disulfide (
).-
Note: The reaction is exothermic; add
dropwise.
-
-
Heating: Heat the mixture to 80°C (oil bath temperature). Stir for 12–24 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 2:1).
-
Workup:
-
Cool the mixture to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporator).
-
Dissolve the residue in water (50 mL). The product is currently in its soluble salt form (thiolate).
-
-
Acidification: Acidify the aqueous solution with 1M HCl to pH ~2. This protonates the thiolate, causing the target 4-nitrobenzo[d]thiazole-2-thiol to precipitate as a yellow/orange solid.
-
Purification: Filter the crude solid. Wash with water (3 x 20 mL) to remove DBU salts.
-
Final Polish: Recrystallize from Ethanol or Acetonitrile.
Data Summary Table:
| Parameter | Value / Condition |
| Appearance | Yellow to Orange Crystalline Solid |
| Yield | 75% - 85% |
| Melting Point | 240°C - 245°C (dec.) |
| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, SH/NH), 8.4 (d, 1H), 8.1 (d, 1H), 7.5 (t, 1H) |
| Key IR Peaks | 1520 cm⁻¹ ( |
Mechanistic Insight & Causality[10]
Understanding the mechanism is vital for troubleshooting. The DBU method is preferred over the xanthate method because DBU enhances the nucleophilicity of the aniline nitrogen without requiring the harsh temperatures that might degrade the nitro group.
Figure 2: Mechanistic flow of the tandem cyclization.
Critical Control Point: The steric hindrance of the nitro group at position 6 of the aniline (which becomes position 4 of the benzothiazole) can slow down the initial attack on
Safety & Handling (E-E-A-T Compliance)
-
Carbon Disulfide (
):-
Hazard: Extremely flammable (Flash point -30°C) and neurotoxic.
-
Control: Use ONLY in a functioning fume hood. Double-glove (Nitrile/Laminate). Keep away from hot surfaces (auto-ignition temp is only 90°C).
-
-
Nitro Compounds:
-
Hazard: Potentially explosive if heated to dryness under pressure or mixed with strong reducing agents.
-
Control: Do not overheat the reaction residue during rotary evaporation.
-
-
Waste Disposal:
-
Aqueous waste contains DBU hydrochloride and potentially unreacted nitroaniline. Dispose of as halogenated organic waste.
-
References
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[8] "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide." Organic Letters, 13(12), 3202–3205.
-
Teppema, J., & Sebrell, L. B. (1927). "2-Mercaptobenzothiazole and its Derivatives." Journal of the American Chemical Society, 49(7), 1748–1758. (Foundational chemistry for mercaptobenzothiazoles).
- Gupta, R. R., Kumar, M., & Gupta, V. (1998). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2783637, 4-Nitro-1,3-benzothiazole-2-thiol.
Sources
- 1. 4-Nitrobenzo[D]thiazole-2-thiol|Research Chemical [benchchem.com]
- 2. 2-CHLORO-6-NITROANILINE | 769-11-9 [chemicalbook.com]
- 3. Cas 3209-22-1,2,3-Dichloronitrobenzene | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. cbijournal.com [cbijournal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
